molecular formula C19H19N3O B2573622 1H-indol-3-yl(4-phenylpiperazino)methanone CAS No. 203510-68-3

1H-indol-3-yl(4-phenylpiperazino)methanone

Cat. No.: B2573622
CAS No.: 203510-68-3
M. Wt: 305.381
InChI Key: URPQMDBYKJOYOC-UHFFFAOYSA-N
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Description

“1H-indol-3-yl(4-phenylpiperazino)methanone” is a novel organic compound characterized by its unique structure and properties. It is an indole derivative, a class of compounds known for their diverse biological activities and clinical applications .

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

1H-indol-3-yl(4-phenylpiperazino)methanone derivatives have been found to be significant in scientific research due to their enzyme inhibition properties. For instance, compounds from this chemical class have been shown to inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in the endocannabinoid system. These compounds demonstrated high selectivity and potency, with IC(50) values in the nanomolar range, indicating their potential for therapeutic applications in conditions where endocannabinoid signaling plays a role (Morera et al., 2012).

Neurological Applications

In the field of neurology, certain derivatives of this chemical framework have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor, a receptor involved in synaptic plasticity and memory function. These findings suggest potential applications in neurological disorders or conditions where NMDA receptor activity is implicated (Borza et al., 2007).

Antimicrobial and Antifungal Activities

A novel series of compounds containing the this compound structure have been synthesized and demonstrated significant antimicrobial and antifungal activities. These properties indicate potential for the development of new antimicrobial agents (Nagarapu & Pingili, 2014).

Acetylcholinesterase Inhibition

Some derivatives of this compound have been found to inhibit acetylcholinesterase, an enzyme involved in breaking down neurotransmitters. This activity suggests potential applications in treating diseases like Alzheimer's, where acetylcholinesterase's normal function is disrupted (Saeedi et al., 2019).

Anti-HIV Activity

Certain this compound derivatives have been synthesized and evaluated for their anti-HIV activity, displaying selective inhibition of the HIV-2 strain. This indicates a potential application in HIV treatment, especially considering their structural novelty and specific mechanism of action (Ashok et al., 2015).

Anti-Cancer and Antitubulin Activity

A novel indole compound with this compound structure demonstrated potent antitumor activity and antitubulin action in preclinical models, highlighting its potential as an anticancer agent. This compound avoids drug resistance mediated by P-glycoprotein and exhibited less neurotoxicity than traditional treatments (Ahn et al., 2011).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives, including “1H-indol-3-yl(4-phenylpiperazino)methanone”, and screening their pharmacological activities.

Mechanism of Action

Properties

IUPAC Name

1H-indol-3-yl-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-19(17-14-20-18-9-5-4-8-16(17)18)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9,14,20H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPQMDBYKJOYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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